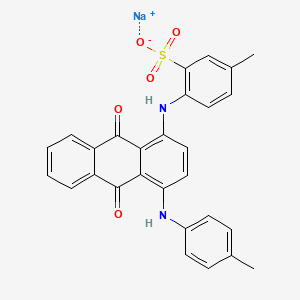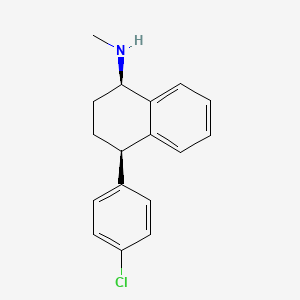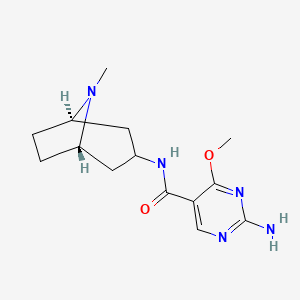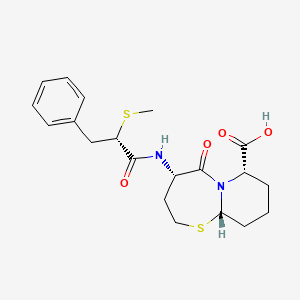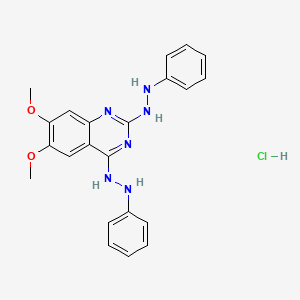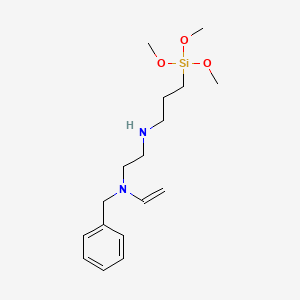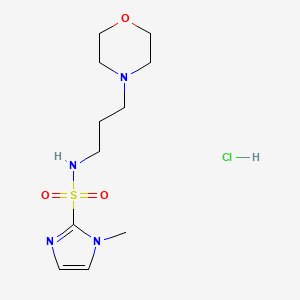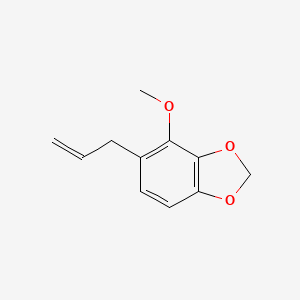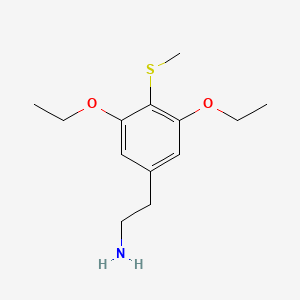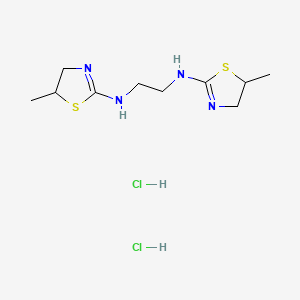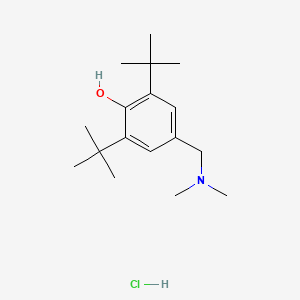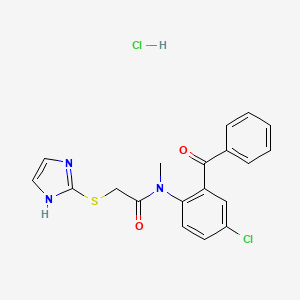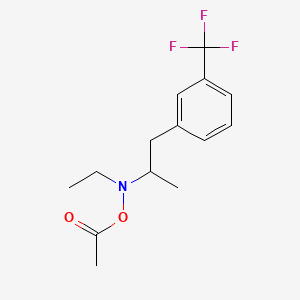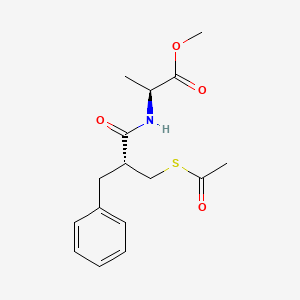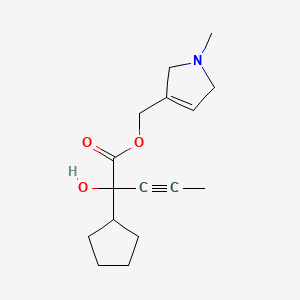
3-Pentynoic acid, 2-cyclopentyl-2-hydroxy-, (1-methyl-3-pyrrolin-3-yl)methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentynoic acid, 2-cyclopentyl-2-hydroxy-, (1-methyl-3-pyrrolin-3-yl)methyl ester is a complex organic compound with a unique structure that includes a cyclopentyl group, a hydroxy group, and a pyrrolinyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentynoic acid, 2-cyclopentyl-2-hydroxy-, (1-methyl-3-pyrrolin-3-yl)methyl ester typically involves multiple steps. One common approach is to start with the preparation of 3-Pentynoic acid, followed by the introduction of the cyclopentyl and hydroxy groups through a series of reactions. The final step involves esterification with (1-methyl-3-pyrrolin-3-yl)methyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as distillation or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Pentynoic acid, 2-cyclopentyl-2-hydroxy-, (1-methyl-3-pyrrolin-3-yl)methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of cyclopentyl ketone derivatives.
Reduction: Formation of cyclopentyl alkanes or alkenes.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
3-Pentynoic acid, 2-cyclopentyl-2-hydroxy-, (1-methyl-3-pyrrolin-3-yl)methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Pentynoic acid, 2-cyclopentyl-2-hydroxy-, (1-methyl-3-pyrrolin-3-yl)methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-3-methylpentanoic acid: Similar structure with a hydroxy group and a pentanoic acid backbone.
2-Methyl-3-pentenoic acid: Contains a similar pentenoic acid structure but lacks the cyclopentyl and pyrrolinyl groups.
Uniqueness
3-Pentynoic acid, 2-cyclopentyl-2-hydroxy-, (1-methyl-3-pyrrolin-3-yl)methyl ester is unique due to its combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
93101-61-2 |
|---|---|
Fórmula molecular |
C16H23NO3 |
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
(1-methyl-2,5-dihydropyrrol-3-yl)methyl 2-cyclopentyl-2-hydroxypent-3-ynoate |
InChI |
InChI=1S/C16H23NO3/c1-3-9-16(19,14-6-4-5-7-14)15(18)20-12-13-8-10-17(2)11-13/h8,14,19H,4-7,10-12H2,1-2H3 |
Clave InChI |
DUCFXMMKJUGMPQ-UHFFFAOYSA-N |
SMILES canónico |
CC#CC(C1CCCC1)(C(=O)OCC2=CCN(C2)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


